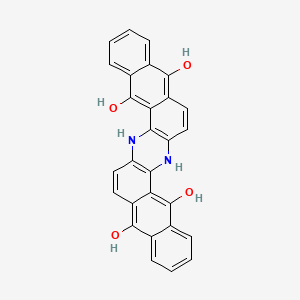
6,15-Dihydroanthrazine-5,9,14,18-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,15-Dihydroanthrazine-5,9,14,18-tetrol is an organic compound with the molecular formula C28H18N2O4 It is a derivative of anthrazine, characterized by the presence of hydroxyl groups at positions 5, 9, 14, and 18
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,15-Dihydroanthrazine-5,9,14,18-tetrol typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Reduction: The anthraquinone derivatives undergo reduction to form the corresponding anthrazine intermediates.
Hydroxylation: The anthrazine intermediates are then hydroxylated at specific positions (5, 9, 14, and 18) using suitable reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,15-Dihydroanthrazine-5,9,14,18-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted anthrazine compounds.
Aplicaciones Científicas De Investigación
6,15-Dihydroanthrazine-5,9,14,18-tetrol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,15-Dihydroanthrazine-5,9,14,18-tetrol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress and cellular signaling.
Pathways: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
6,15-Dihydroanthrazine-5,9,14,18-tetrone: A closely related compound with similar chemical properties.
Trichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone: Another derivative with additional chlorine atoms.
Uniqueness
6,15-Dihydroanthrazine-5,9,14,18-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
101033-42-5 |
|---|---|
Fórmula molecular |
C28H18N2O4 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4,6,8,10,12,14,19,21,23,25,27,29-tetradecaene-5,12,20,27-tetrol |
InChI |
InChI=1S/C28H18N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,29-34H |
Clave InChI |
JAVBSDHJVCQIGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2O)NC5=C(N4)C6=C(C7=CC=CC=C7C(=C6C=C5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















